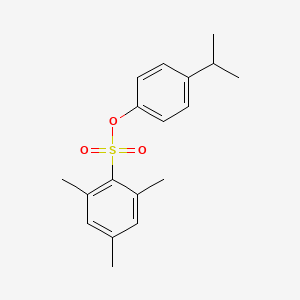

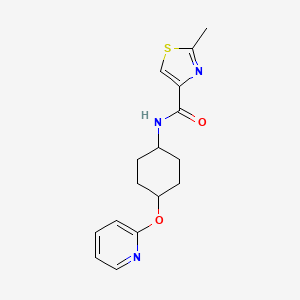

6,7-difluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

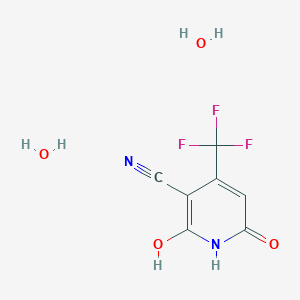

6,7-difluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as DFH-4, is a synthetic compound that has been extensively researched for its potential use in the field of medicine. DFH-4 is a quinoline derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Photochemistry and Defluorination Mechanisms

Research into the photochemistry of fluorinated quinolones reveals their potential for heterolytic defluorination, generating aryl cations in solution. This process is significant for understanding the phototoxicity of certain drugs. The study on fluorinated 7-amino-4-quinolone-3-carboxylic acids, for instance, highlights how derivatives undergo defluorination upon exposure to light, with specific derivatives showing varying degrees of photostability and reaction efficiency based on their substituents (Fasani et al., 1999).

Synthesis and Antibacterial Activity

The synthesis and structural activity relationships of arylfluoroquinolones have been extensively studied, demonstrating the significant antibacterial potency of compounds with specific substituents. For example, derivatives with fluorine atoms at the 6- and 8-positions and certain amino groups exhibit high in vitro antibacterial potency (Chu et al., 1987).

Synthesis of Fluorine-substituted Quinoline Derivatives

Another aspect of research focuses on the synthesis of new fluorine-substituted quinoline derivatives for various applications, including as antimicrobial agents. This includes the development of methodologies for inserting fluorine atoms into the quinoline nucleus, thereby altering its chemical properties for potential use in drug development (Didenko et al., 2015).

Anticancer Activity of Quinolinone Derivatives

Investigations into the anticancer activity of quinolinone derivatives underscore their potential in therapeutic applications. Studies on novel synthetic makaluvamine analogues, for example, have identified compounds that demonstrate significant in vitro and in vivo anticancer activities, providing insights into the development of new anticancer agents (Wang et al., 2009).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6,7-difluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO3S/c23-15-6-4-5-14(9-15)12-26-13-21(30(28,29)16-7-2-1-3-8-16)22(27)17-10-18(24)19(25)11-20(17)26/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYADCJBPTWAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2742588.png)

![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)

![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)

![Ethyl 2-(3-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742593.png)

![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)